molecular formula C13H18Cl2N2O2 B5011290 2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide

2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide

Cat. No. B5011290
M. Wt: 305.20 g/mol
InChI Key: TVGHURZWOAYNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide, commonly known as DDEP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DDEP belongs to the class of amides and is widely used in biochemical and physiological studies.

Mechanism of Action

DDEP works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the synapse, which enhances neurotransmission and improves cognitive function.
Biochemical and Physiological Effects
DDEP has been shown to have a range of biochemical and physiological effects. It has been found to improve memory and learning in animal models of Alzheimer's disease. It also has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

DDEP has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be obtained in high purity. It also has a high affinity for acetylcholinesterase, making it a potent inhibitor. However, DDEP has some limitations, such as its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on DDEP. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of new analogs of DDEP with improved properties, such as increased solubility and potency. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DDEP and its mechanism of action.
Conclusion
In conclusion, DDEP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. It has a range of biochemical and physiological effects and is a potent inhibitor of acetylcholinesterase. DDEP has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for research on DDEP, including its potential as a therapeutic agent for neurodegenerative diseases and the development of new analogs with improved properties.

Synthesis Methods

DDEP is synthesized by the reaction of 2,4-dichlorophenoxy acetic acid with N,N-dimethyl ethanolamine in the presence of a suitable solvent and catalyst. The reaction occurs under controlled conditions to ensure high yield and purity of the product.

Scientific Research Applications

DDEP has been widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, which is an enzyme responsible for the breakdown of acetylcholine in the nervous system. This property makes DDEP a valuable tool in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2/c1-9(13(18)16-6-7-17(2)3)19-12-5-4-10(14)8-11(12)15/h4-5,8-9H,6-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGHURZWOAYNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN(C)C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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